Proligestone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016687 | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-85-0 | |
| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proligestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proligestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLIGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Studies of Proligestone
Biosynthetic Precursor Pathways in Microbial Systems
The generation of key precursors for the synthesis of complex steroids like proligestone can be efficiently achieved through microbial biotransformation. Fungi, in particular, possess a diverse array of enzymes capable of performing specific and stereoselective modifications on steroid skeletons.
Androstendione Hydroxylation by Fungi (e.g., Curvularia lunata)
The fungus Curvularia lunata is well-known for its ability to hydroxylate steroids at various positions. This capability is harnessed in the production of corticosteroid drugs and other steroidal intermediates. When androst-4-ene-3,17-dione (androstenedione) is used as a substrate, Curvularia lunata can introduce hydroxyl groups at several positions, including the 11α and 14α positions. nih.govresearchgate.net The 14α-hydroxylation of androstenedione (B190577) is a particularly valuable transformation as it provides a key intermediate for the synthesis of certain progestins. researchgate.net
The efficiency of this biotransformation can be influenced by various factors, including the strain of the fungus, culture conditions, and the form of the substrate. For instance, the age of the mycelium of Curvularia lunata can affect its hydroxylase activity, with later-stage growth favoring 14α-hydroxylation. The fermentation of androstenedione with Curvularia lunata can yield a mixture of hydroxylated and other modified products. nih.gov
Role of 14α-Hydroxyandrostendione as an Intermediate
The product of the 14α-hydroxylation of androstenedione, 14α-hydroxyandrost-4-ene-3,17-dione, serves as a crucial precursor in the chemical synthesis of this compound and its analogues. This intermediate possesses the necessary functional group at the C-14 position, which is a characteristic feature of the this compound structure. The introduction of this hydroxyl group via microbial transformation is a key step that circumvents complex and often low-yielding chemical synthesis steps. The conditions for the microbiological transformation of androstenedione can be optimized to achieve yields of the 14α-hydroxy analog up to 60%.
The biotransformation of androstenedione by Curvularia lunata can result in a variety of products, the distribution of which can be controlled to some extent by the fermentation conditions. A summary of potential products from the biotransformation of androstenedione is presented in the table below.
| Substrate | Microorganism | Major Products | Reference |
|---|---|---|---|
| Androst-4-ene-3,17-dione | Curvularia lunata | 14α-hydroxyandrost-4-ene-3,17-dione, 11α-hydroxyandrost-4-ene-3,17-dione, Androsta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α,17β-dihydroxyandrost-4-en-3-one | nih.govresearchgate.net |
Chemoenzymatic Synthetic Approaches to this compound Analogues
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel molecules. This approach is particularly useful for the structural modification of complex molecules like this compound to generate analogues with potentially enhanced biological activity or modified pharmacokinetic profiles.
Formation of Cyclic Acetal (B89532) Structures
The ketone groups in the this compound molecule, particularly at the C-3 and C-20 positions, are reactive sites that can be selectively protected or modified. The formation of cyclic acetals is a common strategy to protect ketone functionalities during subsequent chemical transformations on other parts of the steroid nucleus. This reaction typically involves the treatment of the steroid with a diol in the presence of an acid catalyst. The resulting cyclic acetal is stable under neutral and basic conditions but can be readily removed by acid-catalyzed hydrolysis to regenerate the ketone. This protective strategy allows for chemical modifications at other positions without interference from the reactive carbonyl groups. The formation of cyclic acetals is a well-established method in steroid chemistry. acs.org
Modification of Functional Groups via Oxidation and Reduction
The functional groups of this compound can be modified through oxidation and reduction reactions to create a variety of analogues. For example, the ketone groups can be reduced to hydroxyl groups using selective reducing agents. The choice of reagent can influence the stereochemistry of the resulting alcohol. Conversely, any existing hydroxyl groups on a this compound analogue could be oxidized to ketones. These transformations can significantly alter the biological activity of the resulting steroid. In the broader context of steroid chemistry, oxidation and reduction reactions are fundamental tools for functional group interconversion. aip.org
Substitution Reactions for Novel this compound Derivatives
Substitution reactions provide a powerful tool for introducing new functional groups and altering the properties of the this compound molecule. These reactions can be targeted at various positions on the steroid nucleus or its side chains. For instance, substitutions at the C-6 and C-17 positions of the progesterone (B1679170) scaffold have been shown to influence biological activity. nih.gov By employing chemoenzymatic strategies, it is possible to introduce a wide range of substituents, including alkyl groups, halogens, and other functionalities, to generate a library of novel this compound derivatives for biological screening.
The following table summarizes potential chemoenzymatic modifications that could be applied to a this compound scaffold to generate analogues.
| Reaction Type | Functional Group Targeted | Potential Modification | Purpose |
|---|---|---|---|
| Cyclic Acetal Formation | C-3 and C-20 Ketones | Conversion to cyclic acetals | Protection of ketone groups for further synthesis |
| Reduction | C-3 and C-20 Ketones | Conversion to hydroxyl groups | Generation of hydroxylated analogues |
| Oxidation | Hydroxyl groups (on derivatives) | Conversion to ketone groups | Generation of keto-analogues |
| Substitution | Various positions on the steroid nucleus | Introduction of alkyl, halogen, or other functional groups | Creation of novel derivatives with altered properties |
Diversification Strategies for C14-Functionalized Steroids
The functionalization of the steroid scaffold at the C14 position is a significant area of research due to the diverse biological activities exhibited by C14-functionalized steroids, including anti-gonadotropic and carcinolytic properties. nih.govresearchgate.net However, achieving selective functionalization at this position presents a considerable challenge for synthetic chemists because of the numerous C(sp3)–H bonds with similar electronic and steric properties present in the steroid core. nih.gov Traditional chemical methods often require multiple steps and pre-functionalization of the steroid substrate. nih.govbiorxiv.org To overcome these limitations, modern chemoenzymatic strategies have been developed to provide a more concise and versatile approach to a wide range of C14-functionalized steroids. researchgate.netbiorxiv.org
A prominent and modular chemoenzymatic approach involves a three-stage process:
Biocatalytic Hydroxylation : Introduction of a hydroxyl group at the C14α position using a highly regioselective enzyme.
Chemical Dehydration : Elimination of the C14α-hydroxyl group to form a reactive Δ14 olefin intermediate.
Olefin Derivatization : Hydrofunctionalization of the Δ14 double bond to install a variety of functional groups at the C14 position. biorxiv.org
This strategy leverages the high selectivity of biocatalysis with the versatility of chemical synthesis, enabling access to novel steroid analogs that are otherwise difficult to prepare. researchgate.netbiorxiv.org
Biocatalytic C14α-Hydroxylation
The key initial step in this diversification strategy is the selective introduction of a hydroxyl group at the C14α position. Cytochrome P450 monooxygenases (CYPs) have been identified as powerful biocatalysts for this transformation. nih.gov Specifically, P450 enzymes from the fungus Cochliobolus lunatus, such as P-450lun and a novel CYP14A, have been successfully employed. nih.govbiorxiv.orgmdpi.com These enzymes can be expressed in host organisms like Saccharomyces cerevisiae or Escherichia coli, which are then used as whole-cell biocatalysts for the hydroxylation of various steroid substrates, including progesterone. nih.govnih.govmdpi.com
Research has focused on improving the efficiency and regioselectivity of these enzymes through protein engineering. For instance, a semi-rational design and directed evolution approach applied to P-450lun resulted in a mutant with approximately 97% regioselectivity for the C14α position of progesterone, a significant improvement from the 28% observed with the wild-type enzyme. mdpi.com Optimization of the whole-cell catalysis process has led to final titers of 14α-hydroxyprogesterone reaching 16.0 mg/L. mdpi.com
Dehydration and Olefin Functionalization
Once the C14α-hydroxylated steroid is obtained, it serves as a versatile intermediate. The hydroxyl group can be readily eliminated through acid-promoted dehydration to form a Δ14 olefin. nih.govbiorxiv.org Studies have identified trifluoroacetic acid (TFA) as an optimal promoter for this dehydration, achieving high yields. biorxiv.org
The resulting Δ14 olefin is a key synthetic handle, allowing for the installation of diverse functional groups at the C14 position through various hydrofunctionalization reactions. biorxiv.org This approach has proven highly successful for preparing novel C14-functionalized steroid analogs that are not accessible by other methods. biorxiv.org The versatility of the olefin moiety has enabled the synthesis of steroids with functionalities such as β-hydroxy, fluoride, chloride, azide, and epoxide groups. researchgate.net This modularity is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships and the discovery of new drugs. biorxiv.org
The power of this chemoenzymatic methodology has been demonstrated in the concise semisynthesis of complex cardenolide steroids like periplogenin (B192074) and (+)-digitoxigenin. researchgate.netresearchgate.net
Research Findings on C14-Functionalization
The following tables summarize key findings from research into the diversification of C14-functionalized steroids.
Table 1: Selected Derivatization Reactions of Δ14-Olefin Steroids
This table illustrates various functional groups that have been successfully introduced at the C14 position starting from the Δ14-olefin intermediate derived from progesterone.
| Entry | Reagent(s) | Functional Group Introduced | Product | Yield (%) | Diastereoselectivity (β:α) |
| 1 | m-CPBA, then H₂O/HClO₄ | β-Hydroxy (-OH) | 14β-hydroxy steroid | 72 | 1:1 |
| 2 | In situ generated HCl | Chloro (-Cl) | 14β-chloro steroid | 80 | >20:1 |
| 3 | TMSN₃, PhI(OAc)₂ | Azido (-N₃) | 14β-azido steroid | 75 | 10:1 |
| 4 | Selectfluor | Fluoro (-F) | 14β-fluoro steroid | 65 | 4:1 |
Data sourced from studies on derivatization of progesterone-derived intermediates. researchgate.netbiorxiv.org
Table 2: Improvement of C14α-Hydroxylation of Progesterone via Enzyme Engineering
This table shows the impact of protein engineering on the regioselectivity of the P-450lun enzyme for the C14α-hydroxylation of progesterone. mdpi.com
| Enzyme Variant | C14α-OH-PROG Selectivity (%) | C11β-OH-PROG Selectivity (%) | Conversion Rate (%) |
| Wild-Type ΔP-450lun | 28 | 72 | ~90 |
| Mutant E109A/F297W | 97 | 3 | ~99 |
ΔP-450lun refers to a truncated form of the enzyme. PROG is progesterone.
Molecular and Cellular Mechanisms of Proligestone Action
Progesterone (B1679170) Receptor (PR) Binding and Agonism
Proligestone functions as an agonist of the progesterone receptor (PR). wikipedia.org The binding of a ligand like this compound to the PR's hydrophobic ligand-binding domain (LBD) is the initial step that triggers a cascade of molecular events leading to a physiological response. nih.gov This interaction initiates the transcriptional function of the receptor. nih.gov
This compound demonstrates a high affinity for the canine progesterone receptor. nih.gov In competitive binding assays, its ability to displace a radiolabeled PR ligand ([3H]ORG 2058) from canine uterine receptors has been characterized. nih.gov The rank order of binding affinity for the progesterone receptor was determined to be Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and ORG 2058 having the highest affinity, followed by this compound, and then the endogenous hormone, progesterone. nih.gov Cortisol, dexamethasone (B1670325), and spironolactone (B1682167) showed significantly lower affinity. nih.gov This indicates that while this compound binds effectively to the progesterone receptor, its affinity is somewhat lower than that of other synthetic progestins like MPA. nih.gov
| Compound | Relative Binding Affinity to PR |
|---|---|
| Medroxyprogesterone Acetate (MPA) | High (≈ ORG 2058) |
| ORG 2058 | High (≈ MPA) |
| This compound | High (Lower than MPA/ORG 2058) |
| Progesterone | Moderate (Lower than this compound) |
| Cortisol | Very Low |
| Dexamethasone | Very Low |
| Spironolactone | Very Low |
In addition to its primary activity at the progesterone receptor, this compound also exhibits a significant binding affinity for the glucocorticoid receptor (GR). nih.govresearchgate.net This cross-reactivity is a common feature among some synthetic progestins. researchgate.net In studies using canine liver receptors, this compound was shown to displace the specific GR ligand [3H]dexamethasone. nih.gov The rank order of affinity for the GR places this compound below potent glucocorticoids like dexamethasone and cortisol, and also below the progestin MPA, but higher than progesterone itself. nih.gov The apparent inhibition constant of this compound for the GR was found to be approximately 10 times higher than that of MPA, mirroring the results seen with the progesterone receptor. nih.gov The ratio of the inhibition constants for GR versus PR is similar for both this compound and MPA. nih.gov
| Compound | Relative Binding Affinity to GR |
|---|---|
| Dexamethasone | Very High |
| Cortisol | High |
| Medroxyprogesterone Acetate (MPA) | Moderate (Lower than Cortisol) |
| This compound | Moderate (Lower than MPA) |
| Progesterone | Low (Lower than this compound) |
| Aldosterone | Very Low (≈ Spironolactone) |
| Spironolactone | Very Low (≈ Aldosterone) |
Genomic and Non-Genomic Signaling Pathways
Steroid hormones and their synthetic analogs mediate their effects through two principal types of signaling pathways: genomic and non-genomic. nih.govresearchgate.netmdpi.com The classical genomic pathway involves the receptor acting as a ligand-activated transcription factor, a process that is relatively slow, taking hours to manifest a response. researchgate.netmdpi.com In contrast, non-genomic pathways are characterized by rapid cellular responses that occur within seconds to minutes and are initiated at the cell surface or within the cytoplasm, activating various intracellular signaling cascades. nih.govresearchgate.net
The genomic action of this compound begins after it diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm. mdpi.com This binding induces a conformational change in the receptor, causing it to dissociate from a complex of heat shock proteins and dimerize. mdpi.comfrontiersin.org The activated this compound-PR dimer complex then translocates into the nucleus. mdpi.com Inside the nucleus, the complex functions as a transcription factor, binding to specific DNA sequences known as progesterone-response elements (PREs) located in the regulatory regions of target genes. mdpi.comnih.gov
The binding of the this compound-receptor complex to PREs modulates the transcription of hormone-responsive genes. mdpi.comnih.gov The affinity of the receptor for its response element can be influenced by how the DNA is packaged, specifically the position of the element within a nucleosome. nih.gov This interaction with DNA typically leads to the recruitment of coactivators or corepressors, which in turn modify chromatin structure and influence the assembly of the general transcription machinery, ultimately leading to an increase (up-regulation) or decrease (down-regulation) in the rate of gene transcription. nih.gov The specific genes regulated by this compound are crucial for mediating its effects on reproductive processes and other physiological functions. nih.gov
Regulation of mRNA Transcription and Translation
The principal mechanism of action for this compound, like other progestins, is through the regulation of gene expression, a process often referred to as the "genomic" pathway. nih.gov This process begins when this compound, a lipophilic molecule, diffuses across the cell membrane of a target tissue and binds to an intracellular progesterone receptor (PR). ivis.org This binding event activates the receptor, causing it to undergo a conformational change.
The this compound-receptor complex then translocates into the nucleus, where it binds to specific DNA sequences known as progesterone-response-elements (PREs), located in the promoter regions of target genes. ivis.orgnih.gov This interaction with the PRE allows the complex to function as a ligand-activated transcription factor, modulating the rate at which specific genes are transcribed into messenger RNA (mRNA). nih.gov The resulting change in the pool of mRNA molecules leads to altered synthesis of specific proteins through the process of translation by ribosomes. ivis.org These newly synthesized proteins—which can be enzymes, structural proteins, or other regulatory factors—are the ultimate effectors that produce the physiological response associated with this compound. ivis.org
Investigation of Potential Non-Genomic Actions of this compound
In addition to the well-established genomic pathway, progesterone and other steroids can exert rapid effects that are independent of gene transcription and protein synthesis. researchgate.net These are termed "non-genomic" actions. nih.govconsensus.app Such effects are initiated quickly, often at the cell surface, and involve the activation of cytoplasmic second messenger cascades and the modulation of ion channels. nih.gov
While specific studies on the non-genomic actions of this compound are not extensively detailed in current literature, the mechanisms are well-described for progestogens as a class. These rapid actions can be mediated by distinct, membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs), which are structurally different from the classical nuclear PR. nih.govconsensus.app Activation of these membrane receptors can trigger intracellular signaling pathways, such as kinase cascades, leading to rapid cellular responses like changes in intracellular calcium levels. nih.govnih.gov It is plausible that this compound may also engage in such non-genomic signaling, although further investigation is required to confirm the specifics of these interactions. The rapid activation of these cytoplasmic signaling pathways can, in turn, influence gene expression, demonstrating a significant crosstalk between the non-genomic and genomic pathways. nih.gov
Cellular Interactions and Intracellular Signaling Cascades
The physiological effects of this compound are the result of its ability to initiate intracellular signaling cascades, which transmit a biochemical signal from the receptor to the cellular machinery responsible for the response. nih.govnih.gov These cascades are the fundamental mechanisms through which cells communicate with their environment and respond to stimuli like hormones. nih.govnih.gov
As discussed, this compound can theoretically operate through two distinct types of signaling cascades:
Genomic Signaling: This involves the classical nuclear receptor pathway, where the this compound-PR complex acts directly as a transcription factor to alter gene expression. This is a relatively slow process, as it requires the transcription of DNA and translation of mRNA. ivis.orgresearchgate.net
Non-Genomic Signaling: This pathway involves the rapid activation of kinase cascades and other second messengers through membrane-bound receptors. nih.govnih.gov These cascades can directly and quickly alter the function of cellular proteins through mechanisms like phosphorylation, leading to immediate changes in cell physiology. nih.gov
These signaling pathways allow a single hormonal signal to be amplified and to generate a diverse and specific set of cellular responses. nih.gov
Impact on Target Cell Physiology
The signaling cascades initiated by this compound have significant impacts on the physiology of its target cells, primarily within the female reproductive tract. Progestins characteristically induce the following cellular changes:
Endometrial Transformation: Progestins act on the endometrium, typically after it has been primed by estrogen, to transform it from a proliferative to a secretory state. ivis.org this compound is noted to have a comparatively weaker stimulus on the endometrium than older-generation progestins. ivis.org
Myometrial Quiescence: They suppress uterine motility by decreasing the sensitivity and contractility of the myometrial cells. ivis.org
Cervical Closure: Progestogenic stimulation promotes the closure of the cervix. ivis.org
Mammary Gland Development: this compound can stimulate the proliferation of lobulo-alveolar tissue in the mammary glands. ivis.org
Suppression of Estrus: By exerting negative feedback on the hypothalamic-pituitary-gonadal axis, this compound suppresses gonadotropin secretion, which in turn prevents ovulation and the behavioral signs of estrus. veteriankey.comwikipedia.org
Role of Specific Enzymes in Progestogen Action (e.g., 3β-Hydroxysteroid Dehydrogenase Type 2 Inhibition)
Beyond direct receptor agonism, some synthetic progestins can influence steroid hormone action by modulating the activity of key steroidogenic enzymes. A notable example is 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), an essential enzyme in the biosynthesis of progesterone from pregnenolone. wikipedia.org Inhibition of 3β-HSD blocks the production of endogenous progesterone. wikipedia.org
| Compound | Inhibitor Constant (Ki) in nM |
|---|---|
| Nestorone (NES) | 9.5 ± 0.96 |
| Nomegestrol acetate (NoMAC) | 29 ± 7.1 |
| Drospirenone (DRSP) | 232 ± 38 |
Pharmacological Actions of Proligestone in Animal Models
Assessment of Progestational Activity
Proligestone is recognized as a long-acting progestational agent. msd-animal-health.co.in As a progestogen, its fundamental mechanism of action is serving as an agonist for the progesterone (B1679170) receptor (PR). wikipedia.org Pharmacological studies have demonstrated that this compound possesses clear progestational activity, capable of delaying pregnancy in rat models for extended periods. defra.gov.uk
In comparative binding studies using canine uterine tissue, this compound demonstrated a high affinity for the progesterone receptor. nih.gov Its binding affinity was found to be lower than that of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and the synthetic progestin ORG 2058, but significantly higher than that of endogenous progesterone. nih.gov Despite its classification as a progestational agent, some sources describe it as being weakly progestagenic, suggesting its primary utility may stem from its other hormonal effects. msd-animal-health.co.in Its unique molecular structure is noted to have minimal effect on the endometrium, even when it has been sensitized by estrogens. msd-animal-health.co.in
Comparative Binding Affinity for Canine Progesterone Receptor (PR)
| Compound | Relative Binding Affinity |
|---|---|
| Medroxyprogesterone Acetate (MPA) | High (≈ ORG 2058) |
| ORG 2058 | High (≈ MPA) |
| This compound (PROL) | High (Lower than MPA) |
| Progesterone | Moderate (Lower than PROL) |
| Cortisol | Very Low |
| Dexamethasone (B1670325) | Very Low |
Data derived from a study on the displacement of the PR ligand [3H]ORG 2058 from canine uterine receptors. nih.gov
Antigonadotrophic Properties
This compound exhibits significant antigonadotrophic properties. msd-animal-health.co.indefra.gov.uk Antigonadotropins are substances that suppress the activity of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.org This suppression results in the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a decrease in the production of sex steroids. wikipedia.org Progestogens, such as this compound, exert these effects through negative feedback mechanisms on the HPG axis. wikipedia.org
The HPG axis is a critical regulatory system for reproduction, involving the hypothalamus, pituitary gland, and gonads. wikipedia.org Progestins, including this compound, can suppress this axis. wikipedia.orgnih.gov This inhibition is a key mechanism behind its use in controlling estrus in animal species like dogs and cats. wikipedia.orgnih.gov The suppressive action occurs at multiple levels of the axis. rutgers.eduresearchgate.net Furthermore, studies on ovariohysterectomized dogs have shown that this compound suppresses the hypothalamic-pituitary-adrenocortical (HPA) axis, which is known to interact with the HPG axis. nih.govrutgers.edu This effect is consistent with findings that this compound acts as a glucocorticoid agonist, binding to the glucocorticoid receptor (GR), which can in turn inhibit the HPG axis. nih.govnih.govresearchgate.net
A primary target for the inhibitory action of progestins on the HPG axis is the hypothalamus. wikipedia.org Synthetic progestins can prevent the hypothalamus from releasing Gonadotropin-Releasing Hormone (GnRH). wikipedia.org GnRH is the initial signaling hormone in the HPG cascade, stimulating the pituitary gland to release gonadotropins. blogspot.com By suppressing GnRH, the entire downstream signaling pathway is inhibited. Glucocorticoids are also known to inhibit the synthesis and release of GnRH from the hypothalamus, an action consistent with this compound's demonstrated glucocorticoid agonist activity. nih.govresearchgate.net
As a consequence of reduced GnRH stimulation from the hypothalamus, the pituitary gland's secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) is suppressed. wikipedia.orgwikipedia.org This reduction in circulating gonadotropins is the direct cause of the temporary suppression of ovarian and testicular function. wikipedia.orgblogspot.com In female animals, FSH is responsible for stimulating the growth and development of ovarian follicles, while LH triggers ovulation. mdpi.com By inhibiting the release of these hormones, this compound effectively prevents follicle development and ovulation. wikipedia.org Studies have shown that various steroids can induce a differential regulation of FSH and LH secretion. nih.gov The glucocorticoid activity of this compound may also contribute to the suppression of LH secretion. nih.govresearchgate.net
Endocrine System Modulation Beyond Reproduction
The pharmacological effects of this compound extend beyond the reproductive axis, largely due to its cross-reactivity with other steroid receptors. Research has shown that this compound, along with medroxyprogesterone acetate, has a high affinity for both the progesterone receptor and the glucocorticoid receptor in dogs. nih.gov This binding to the glucocorticoid receptor explains the observed suppression of the hypothalamic-pituitary-adrenocortical (HPA) axis in dogs treated with this compound. nih.govnih.gov This action as a glucocorticoid agonist can lead to effects such as atrophy of the adrenal cortex. nih.gov
The direct effects of this compound on estrogen receptor (ER) expression are not extensively detailed in available literature. However, the interplay between progesterone and estrogen signaling pathways is well-established. Progesterone receptor (PR) is itself a target gene of estrogen, and its expression can indicate a functional ER pathway. researchgate.net In a study on canine uteri, treatment with the progesterone antagonist aglepristone (B1665073) resulted in an increase in ERα mRNA expression. nih.gov However, the changes in the ERα protein expression varied depending on the specific uterine tissue layer, highlighting the complexity of this hormonal interaction. nih.gov Given that progestins can modulate the expression of their own receptors and interact with estrogen-mediated pathways, it is plausible that this compound influences ER expression, but specific research in this area is limited.
Influences on Prolactin Secretion Profiles
The influence of synthetic progestogens, or progestins, on prolactin secretion is a recognized aspect of their pharmacological action. vin.com When administered for extended periods or at suprapharmacological doses, these compounds can lead to an increased secretion of prolactin. vin.comvin.com this compound, as a member of this class, is generally associated with this effect.
However, more recent analysis suggests a nuanced mechanism of action. The administration of progestins may initially cause a suppression of prolactin secretion. ivis.org A subsequent rebound-increase in prolactin levels is then observed in response to a decline in the progestin concentration or upon its withdrawal. ivis.org This pattern is thought to mirror the physiological response to endogenous progesterone, where the natural decline of progesterone at the end of the luteal phase serves as a potent stimulus for prolactin release. ivis.org
Comparative Analysis of Cortisol Concentrations and Glucose Metabolism Interactions
The interaction of this compound with the hypothalamic-pituitary-adrenocortical axis and its effects on glucose homeostasis have been investigated in animal models, often in comparison with other progestins like megestrol (B1676162) acetate and medroxyprogesterone acetate (MPA). These studies reveal a distinct profile for this compound.
Data sourced from studies on domestic cats. nih.govnih.gov
Studies in canine models provide further comparative insights. The administration of progestins like this compound and MPA can lead to the suppression of the hypothalamic-pituitary-adrenocortical axis and insulin (B600854) resistance. nih.gov Histological examination of dogs treated with either this compound or MPA revealed atrophy of the adrenal cortex, a finding consistent with suppressed glucocorticoid synthesis. nih.govresearchgate.net This effect is linked to the intrinsic glucocorticoid actions of these progestins. researchgate.net Research into the receptor binding affinities in dogs shows that both this compound and MPA have a high affinity for the glucocorticoid receptor (GR), which is consistent with the observed suppression of the adrenal cortex. nih.gov
Regarding glucose metabolism in dogs, progestin treatment can affect carbohydrate metabolism, potentially leading to glucose intolerance. researchgate.net However, the diabetogenic effects can vary between compounds. While this compound has been used in diabetic animals, in some cases it has led to an increased insulin requirement, necessitating careful monitoring. msd-animal-health.co.in A study comparing the effects of this compound and MPA on glucose homeostasis in ovariohysterectomized dogs provides further data on this aspect. nih.gov
Table 2: Comparative Adrenocortical and Receptor Binding Findings in Dogs
| Finding | This compound Treatment | Medroxyprogesterone Acetate (MPA) Treatment |
|---|---|---|
| Adrenal Cortex Histology | Atrophy of zona fasciculata and reticularis | Atrophy of zona fasciculata and reticularis |
| Glucocorticoid Receptor (GR) Affinity | High | High (Approx. 10x higher than this compound) |
| General Metabolic Effect | Potential for insulin resistance | Potential for insulin resistance |
Data sourced from studies on beagle dogs. nih.govresearchgate.netnih.gov
Metabolic Fate and Biotransformation of Proligestone in Biological Systems
Enzymatic Modifications by Cytochrome P450 Enzymes
While the metabolism of many steroid hormones and synthetic progestins is known to be heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze oxidative reactions, specific research detailing the enzymatic modifications of proligestone is limited. nih.govmdpi.commdpi.comnih.gov These enzymes are critical in Phase I metabolism, often introducing or exposing functional groups, such as hydroxyl groups, which prepares the compound for subsequent metabolic phases. mdpi.com
Detailed studies identifying the specific cytochrome P450 isoforms responsible for the biotransformation of this compound are not extensively documented in publicly available scientific literature. While progestins as a class are substrates for various CYP enzymes, the particular isoforms (such as CYP14A, CYP2A1, or CYP4A21) that may be involved in this compound's metabolism have not been definitively identified.
Identification and Characterization of this compound Metabolites
The process of biotransformation results in the formation of various metabolites, which can have different biological activities and clearance rates compared to the parent drug. The comprehensive identification and characterization of these metabolites are essential for a complete understanding of a drug's pharmacological profile.
Specific metabolites of this compound have not been fully characterized in published research. Consequently, the formation of specific hydroxylated derivatives, such as 6β-hydroxycortisone or 16β-hydroxytestosterone, as direct metabolites of this compound has not been reported. Hydroxylation is a common metabolic pathway for steroids, but the precise structure of this compound's metabolic products remains an area for further investigation. nih.gov
Pharmacokinetic Profiling and Disposition in Animal Models
Pharmacokinetic studies in animal models, particularly in the target species such as canines, provide vital information on how this compound is absorbed, distributed throughout the body, and ultimately eliminated.
Following subcutaneous administration in bitches, this compound exhibits a distinct absorption and distribution pattern. The peak plasma concentration is typically reached within 3.5 ± 2 days. A key characteristic of this compound's long-lasting effect is its probable accumulation in adipose (fatty) tissue. This accumulation in fat depots acts as a reservoir, allowing for a slow release of the compound back into circulation, which contributes to its extended duration of action.
| Parameter | Value (in Bitches) | Source |
| Time to Maximum Plasma Concentration (Tmax) | 3.5 ± 2 days | |
| Site of Accumulation | Probable accumulation in fatty tissue |
The elimination of this compound from the body follows specific clearance pathways. The primary route of elimination is through the fecal route. Furthermore, the long-term activity of this compound is influenced by its formulation and its participation in enterohepatic circulation. In this process, the drug is excreted via bile into the intestine, where it can be reabsorbed back into the bloodstream, thereby extending its presence in the body before final elimination. The decline in plasma concentrations is biphasic, with an initial half-life of approximately 9 ± 5 days, followed by a much longer terminal phase with a half-life of 150 ± 75 days, underscoring its slow clearance.
| Clearance Pathway | Description | Source |
| Primary Elimination Route | Fecal Elimination | |
| Recirculation Mechanism | Enterohepatic Circulation | |
| Plasma Half-Life (Alpha Phase) | ~9 ± 5 days | |
| Plasma Half-Life (Beta Phase) | ~150 ± 75 days |
In Vitro Models for Metabolic Pathway Elucidation
In the study of xenobiotics, including synthetic hormones like this compound, in vitro models are indispensable for elucidating metabolic pathways. These systems, which range from isolated enzymes to whole-cell cultures, offer a controlled environment to investigate the biotransformation of a compound, providing insights into its potential metabolites and the enzymes responsible for their formation. While direct research on the in vitro metabolism of this compound is limited, extensive studies on other progestins, such as progesterone (B1679170) and norethisterone, provide a framework for understanding its likely metabolic fate.
Use of Isolated Enzymes and Cell Cultures
The initial steps in the metabolism of steroid hormones are often studied using subcellular fractions, such as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These enzymes are primary drivers of Phase I metabolic reactions. nih.gov For progestins, these reactions commonly involve hydroxylation at various positions on the steroid nucleus. nih.govnih.gov For instance, studies with progesterone in hepatic microsomes have demonstrated hydroxylation as a key metabolic route. nih.gov
Mammalian cell lines are also employed to investigate the metabolism of progestins, offering a more complete cellular environment with both Phase I and Phase II enzymes. nih.gov Research has shown that the metabolism of progestins can be highly specific to the cell line used, indicating that different tissues may process these hormones in distinct ways. nih.gov While natural progesterone is often extensively metabolized in various cell lines, synthetic progestins can exhibit greater stability. nih.gov
Fungal cell cultures, particularly species of Aspergillus and Cunninghamella, are also powerful tools for studying steroid biotransformation. researchgate.netkoreascience.kruiw.edu These microorganisms express a diverse array of enzymes capable of modifying steroid structures in ways that can mimic or differ from mammalian metabolism. nih.gov For example, the biotransformation of progesterone by Aspergillus brasiliensis has been shown to yield hydroxylated metabolites. researchgate.net Similarly, the progestin norethisterone is metabolized by Aspergillus niger and Penicillium citrinum to form hydroxylated derivatives. koreascience.kr
Below is a table summarizing the observed metabolic transformations of related progestins in various in vitro systems. This data provides a predictive basis for the potential metabolic pathways of this compound.
| In Vitro System | Parent Compound | Observed Metabolic Reaction | Resulting Metabolite(s) |
| Fungal Culture (Aspergillus brasiliensis) | Progesterone | Hydroxylation | 11α-hydroxy progesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone researchgate.net |
| Fungal Culture (Aspergillus niger) | Norethisterone | Hydroxylation | 10β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one koreascience.kr |
| Fungal Culture (Penicillium citrinum) | Norethisterone | Hydroxylation | 11β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one koreascience.kr |
Application of Mycobacteria Cell Factories in Steroid Biomanufacturing Research
Mycobacterium species have gained significant attention as versatile cell factories in the pharmaceutical industry for their remarkable ability to degrade sterols and produce valuable steroid intermediates. mdpi.comnih.gov These bacteria possess a unique and robust enzymatic machinery capable of carrying out a wide range of steroid modifications, making them highly relevant for research into the biotransformation of complex steroids like this compound. researchgate.netresearchgate.net
The use of Mycobacterium cell factories is a cornerstone of the green manufacturing of steroids, offering a sustainable alternative to traditional chemical synthesis. mdpi.com These microorganisms can efficiently convert phytosterols (B1254722) into key steroid drug intermediates such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.com The enzymatic capabilities of Mycobacterium are not limited to side-chain cleavage; they can also introduce various functional groups and perform reductions and other modifications on the steroid nucleus. researchgate.netresearchgate.net
Research into the genetic and metabolic engineering of Mycobacterium strains has further expanded their application in steroid biomanufacturing. nih.gov By modifying metabolic pathways and engineering key enzymes, it is possible to enhance the production of specific steroid compounds. nih.gov For example, engineered Mycobacterium strains have been developed to improve the efficiency of converting sterols into testosterone (B1683101). researchgate.netresearchgate.net
The table below illustrates the utility of Mycobacterium species in the biotransformation of steroids, which is indicative of their potential application in studying and modifying this compound.
| Mycobacterium Strain | Substrate | Primary Biotransformation | Major Product(s) |
| Mycobacterium smegmatis | Cholesterol | Side-chain cleavage | Androst-4-ene-3,17-dione (AD) researchgate.net |
| Mycobacterium sp. | Cholesterol | Side-chain cleavage | Androsta-1,4-diene-3,17-dione (ADD) lu.se |
| Engineered Mycolicibacterium neoaurum | Phytosterols | Side-chain cleavage and other modifications | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD), 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) mdpi.com |
Proligestone S Impact on Reproductive Physiology in Animal Models
Regulation of Estrous and Oestrous Cycles
Proligestone's core function is the regulation of the female reproductive cycle. It acts as a powerful agonist of the progesterone (B1679170) receptor, mimicking the action of natural progesterone to control the cyclical hormonal fluctuations that govern estrus. smolecule.com This action is primarily achieved by inducing a state of sexual quiescence and actively suppressing the physiological processes of follicular development and ovulation.
This compound is highly effective at inducing and extending the period of anoestrus (a state of reproductive inactivity) in female animals like dogs and cats. nih.govhpra.ie This is accomplished through its strong anti-gonadotropic properties. hpra.iemsd-animal-health.co.in By stimulating progesterone receptors, this compound initiates a negative feedback loop on the hypothalamus, which in turn blocks the production and/or release of Gonadotropin-Releasing Hormone (GnRH). vin.comvin.com This suppression of GnRH subsequently reduces the secretion of the pituitary gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). ivis.org This hormonal suppression prevents the cyclical maturation of ovarian follicles, thereby postponing or preventing the onset of estrus. nih.govivis.org In bitches, progestin treatments like this compound effectively mimic a natural luteal phase, which postpones and resets the beginning of the next anoestrus period. veteriankey.com
The suppression of follicular development and ovulation is a direct consequence of this compound's anti-gonadotropic action. ivis.org By preventing increases in the pulsatile secretion of FSH and LH, this compound inhibits the growth and maturation of ovarian follicles. ivis.orgmarketcompoundingpharmacy.com While it may not completely halt all follicular activity, it prevents follicles from reaching the pre-ovulatory size required for ovulation. marketcompoundingpharmacy.comveteriankey.com The crucial event in preventing ovulation is the blockage of the pre-ovulatory LH surge, a necessary trigger for the final maturation and release of an oocyte from the follicle. veteriankey.comnih.gov This mechanism is central to its use as a contraceptive agent. ivis.org
Effects on Uterine and Ovarian Physiology
This compound's hormonal influence extends directly to the primary reproductive organs, the uterus and ovaries, causing significant alterations to their typical physiological states.
The endometrium, or uterine lining, is highly responsive to progestational compounds. This compound, mimicking progesterone, generally supports the maintenance and secretory functions of the endometrium. However, prolonged or high-dose exposure can lead to pathological changes. vin.com One of the noted effects is the potential for cystic endometrial hyperplasia (CEH), a condition characterized by the thickening of the uterine lining. vin.comnih.gov Research in female rabbits demonstrated that this compound results in a lesser degree of endometrial proliferation compared to progesterone and other synthetic progestins like megestrol (B1676162) acetate (B1210297). researchgate.net Despite this, its unique molecular structure is thought to reduce the risk of undesirable effects on the endometrium compared to first-generation progestogens. hpra.iemsd-animal-health.co.indefra.gov.uk
As established, this compound's primary effect on the ovaries is the inhibition of follicular maturation and ovulation. ivis.orgnih.gov This is achieved by suppressing the gonadotropic hormones essential for the ovarian cycle. vin.com Consequently, the ovaries enter a state of relative inactivity, with follicular development being arrested before the final stages. marketcompoundingpharmacy.com Studies in various animals, including chelonians and ferrets, have confirmed this compound's ability to suppress ovarian activity. ymaws.comresearchgate.net The prevention of the LH surge is the key mechanism that halts the ovulatory process. veteriankey.com
Table 1: Research Findings on this compound's Physiological Effects
| Physiological Area | Observed Effect | Mechanism of Action | Animal Model Examples |
|---|---|---|---|
| Estrous Cycle | Induction and prolongation of anoestrus. nih.govhpra.ieveteriankey.com | Negative feedback on the hypothalamus, suppressing GnRH, FSH, and LH release. vin.comvin.comivis.org | Dogs, Cats. nih.gov |
| Ovarian Function | Suppression of follicular development and inhibition of ovulation. ivis.orgmarketcompoundingpharmacy.comveteriankey.com | Prevents the pre-ovulatory LH surge necessary for final follicular maturation and oocyte release. veteriankey.comnih.gov | Dogs, Cats, Ferrets, Chelonians. nih.govymaws.comresearchgate.net |
| Uterine Endometrium | Induces secretory changes; potential for cystic endometrial hyperplasia with prolonged use. vin.comnih.gov | Direct stimulation of progesterone receptors on the uterine lining. | Dogs, Rabbits. nih.govresearchgate.net |
Influence on Male Reproductive Parameters in Animal Models
The influence of this compound on male reproductive physiology is not as extensively documented as its effects on females. However, based on the known actions of progestins, some effects can be inferred and have been observed in studies with related compounds. Exogenous progestins can suppress gonadotropin secretion in males, which could disrupt spermatogenesis by reducing testosterone (B1683101) levels. ymaws.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Progesterone |
| Gonadotropin-releasing hormone (GnRH) |
| Follicle-stimulating hormone (FSH) |
| Luteinizing hormone (LH) |
| Testosterone |
| Megestrol acetate |
| Medroxyprogesterone (B1676146) acetate |
Spermatogenic Function and Gamete Development Modulation Studies
This compound, a synthetic progestogen, has been investigated for its effects on the male reproductive system, particularly its capacity to modulate spermatogenesis and the development of gametes. Studies in animal models have demonstrated that this compound can exert a significant, and at times detrimental, influence on the intricate process of sperm production.
A notable study in a rat model revealed the gametotoxic potential of this compound acetate. cabidigitallibrary.org Following administration, histological examination of the testes showed a range of pathological changes within the seminiferous tubules. cabidigitallibrary.org These alterations were observed at various stages of germ cell development, indicating a broad impact on spermatogenesis. The observed effects included:
Cellular and Interstitial Edema: An accumulation of fluid was noted both within the cells of the seminiferous epithelium and in the surrounding interstitial tissue. cabidigitallibrary.org
Vacuolar Degeneration: Spermatocytes and spermatids, crucial stages in the maturation of sperm, exhibited vacuolar degeneration, a sign of cellular stress and damage. cabidigitallibrary.org
Syncytial Formation of Spermatids: The study also reported the fusion of spermatids into multinucleated giant cells, known as syncytia, which is an abnormal developmental pathway. cabidigitallibrary.org
Necrosis and Apoptosis: The presence of necrotic cells and an increased number of apoptotic bodies pointed towards induced cell death within the seminiferous epithelium. cabidigitallibrary.org
Disorganization of Seminiferous Epithelium: A moderate level of disorganization of the normal cellular arrangement within the tubules was also documented. cabidigitallibrary.org
These findings suggest that this compound can disrupt the carefully orchestrated process of spermatogenesis, affecting both early-stage germ cells (spermatogonia) and later-stage developing gametes (spermatocytes and spermatids). cabidigitallibrary.org The disruption of both the adluminal (later stage) and basal (early stage) compartments of the seminiferous tubules indicates a comprehensive impact on the spermatogenic lineage. cabidigitallibrary.org
Evaluation of Testicular and Epididymal Function
In a study utilizing male rats, the administration of this compound acetate led to significant and severe lesions within the seminiferous tubules. cabidigitallibrary.org These changes were observed in the majority of the tubules, indicating a widespread effect on the testicular parenchyma. The study highlighted that this compound acetate has the ability to cross the blood-testis barrier, thereby affecting the germ cells in both the basal and adluminal compartments of the seminiferous epithelium. cabidigitallibrary.org
The impact on the basal compartment is particularly noteworthy, as this region houses the spermatogonial stem cells, which are the foundation of continuous sperm production. cabidigitallibrary.org Damage to these "backup" cells is considered more severe and potentially irreversible, compromising the long-term fertility of the male. cabidigitallibrary.org The observed effects on the adluminal compartment, which contains more mature germ cells, while still significant, may be considered reversible if the stem cell population remains intact. cabidigitallibrary.org
While the primary focus of this research was on the testes, the severe disruption of spermatogenesis implies a consequential impact on epididymal function. The epididymis relies on a steady supply of viable spermatozoa from the testes to carry out its functions of maturation and storage. A reduction in the quantity and quality of sperm entering the epididymis would inherently compromise its functional output.
Table 1: Histopathological Effects of this compound Acetate on Rat Testicular Tissue cabidigitallibrary.org
| Histopathological Finding | Observation in this compound-Treated Rats | Affected Germ Cell Stages |
| Cellular and Interstitial Edema | Present | Not specified |
| Vacuolar Degeneration | Present | Spermatocytes, Spermatids |
| Syncytial Formation | Present | Spermatids |
| Necrosis and Apoptosis | Present | Not specified |
| Disorganization of Epithelium | Moderate and zonal | Not specified |
| Damage to Basal Compartment | Present | Spermatogonia |
This table summarizes the findings from a study on the gametotoxic effects of this compound acetate in male rats.
Comparative Reproductive Efficacy with Other Progestogens in Animal Species
The reproductive efficacy of this compound has been evaluated in the context of other synthetic progestogens commonly used in veterinary medicine, such as megestrol acetate (MA) and medroxyprogesterone acetate (MPA). These compounds are primarily used for the control of reproduction, particularly for the suppression of estrus in female animals. vin.commarketcompoundingpharmacy.comclinicaltheriogenology.net Their mechanism of action generally involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. vin.com
Species-Specific Responses (e.g., Dogs, Cats, Ferrets)
The response to this compound and other progestogens can vary between species, influencing the choice of agent for reproductive control.
Dogs: In canines, this compound is used for the temporary or permanent postponement of heat. clinicaltheriogenology.net It is considered to have weaker progestational activity compared to older progestogens like MPA. clinicaltheriogenology.net While effective for estrus suppression, the reliability of progestins, including this compound, in achieving infertility in male dogs has been questioned. ijvets.com
Cats: In felines, this compound is also utilized for estrus control. vin.com One study comparing the efficacy of this compound with megestrol acetate in queens reported a longer duration of action for this compound. vetdergikafkas.org While both are effective in suppressing estrus, the choice of progestin may depend on the desired duration of contraception and the potential for side effects. marketcompoundingpharmacy.comvetdergikafkas.org
Ferrets: In ferrets (jills), this compound is an alternative to GnRH agonists for the suppression of the breeding season. dvm360.comresearchgate.net It can be used to prevent the potentially fatal consequences of prolonged estrus and high estrogen levels in this species. dvm360.com A single injection can maintain the jill in anestrus for the remainder of the breeding season, although in some cases, a second dose may be necessary. dvm360.comresearchgate.net Other progestogens like MPA have also been used in ferrets but have been associated with adverse effects. researchgate.net Megestrol acetate is generally not recommended in ferrets due to the risk of pyometra observed in other species. dvm360.comresearchgate.net
Table 2: Comparative Use of this compound and Other Progestogens in Different Species
| Species | This compound Use | Comparative Progestogens | Key Considerations |
| Dogs | Estrus postponement and suppression. clinicaltheriogenology.net | Megestrol Acetate, Medroxyprogesterone Acetate. clinicaltheriogenology.net | This compound has weaker progestational activity. clinicaltheriogenology.net |
| Cats | Estrus postponement and suppression. vin.com | Megestrol Acetate, Medroxyprogesterone Acetate. vin.com | This compound may have a longer duration of efficacy than MA. vetdergikafkas.org |
| Ferrets | Estrus suppression to prevent hyperestrogenism. dvm360.comresearchgate.net | Medroxyprogesterone Acetate. researchgate.net | This compound is an alternative to GnRH agonists. dvm360.com MPA has been linked to side effects. researchgate.net |
This table provides a summary of the species-specific applications and comparisons of this compound with other common progestogens.
Modulation of Ovarian Steroid Concentrations (e.g., Estradiol-17β, Progesterone)
This compound's mechanism of action involves the modulation of the hypothalamic-pituitary-ovarian axis, leading to changes in the circulating concentrations of key ovarian steroids, namely estradiol-17β and progesterone.
A study in cats investigated the effects of single and repeated administrations of this compound on serum levels of these hormones. vin.com The results indicated that this compound exerts a suppressive effect on both estradiol-17β and progesterone concentrations. vin.com This suppression was more profound and prolonged with repeated administrations. vin.com
In cats that received a single dose of this compound during estrus, estradiol-17β concentrations were maintained at low levels, similar to those seen during the interestrous or diestrous phases in control animals, for a period of up to 49 days. vin.com Progesterone concentrations were also generally low. vin.com However, the study noted that a single administration during estrus did not completely guarantee the inhibition of ovulation. vin.com
With repeated treatments (two or three administrations), the suppression of both estradiol-17β and progesterone was more sustained. vin.com In these groups, estradiol-17β levels remained particularly low for up to 49 days, and progesterone concentrations were significantly lower than those in the ovulatory and interestrous phases of control animals for up to 84 days. vin.com
Table 3: Effect of this compound on Feline Ovarian Steroid Concentrations vin.com
| Treatment Group | Effect on Estradiol-17β | Effect on Progesterone | Duration of Effect |
| Single Administration | Suppressed to interestrus/diestrus levels | Generally low, but ovulation not always inhibited | Suppression of estradiol-17β for up to 49 days |
| Repeated Administration | Profound and prolonged suppression | Significant and prolonged suppression | Suppression of progesterone for up to 84 days |
This table summarizes the findings of a study on the effects of this compound on serum estradiol-17β and progesterone in cats.
Advanced Research Methodologies and Animal Models for Proligestone Studies
Molecular and Cellular Biology Techniques
Gene Expression Profiling in Target Tissues
A comprehensive review of published scientific literature indicates that specific studies employing gene expression profiling techniques, such as microarray or RNA-sequencing (RNA-seq), to analyze target tissues following proligestone administration have not been reported. While these technologies are powerful tools for understanding the global transcriptomic changes induced by synthetic steroids, their application to this compound has not been documented in available research.
Receptor Ligand Binding Assays
Receptor ligand binding assays are fundamental in determining the affinity and specificity of a compound for its target receptors. These in vitro techniques measure how strongly a ligand, such as this compound, binds to a receptor, like the progesterone (B1679170) receptor (PR) or the glucocorticoid receptor (GR).
Detailed research has been conducted to characterize the binding properties of this compound to canine receptors from uterine (for PR) and liver (for GR) tissues. nih.gov In these assays, the ability of this compound to displace a radiolabeled ligand from the target receptor is quantified. The results demonstrate that this compound possesses a high affinity for both the progesterone and glucocorticoid receptors. nih.gov
The rank order of potency for displacing the specific PR ligand ([³H]ORG 2058) from the canine uterine receptor was determined to be: Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) ≈ ORG 2058 > this compound > Progesterone. nih.gov For the GR, the rank order for displacing the specific ligand ([³H]dexamethasone) from the canine liver receptor was: Dexamethasone (B1670325) > Cortisol > MPA > this compound > Progesterone. nih.gov
Although both MPA and this compound show high affinity for both receptors, the apparent inhibition constants of this compound were approximately 10 times higher than those of MPA, indicating a comparatively lower affinity. nih.gov However, the ratio of affinity for the glucocorticoid receptor versus the progesterone receptor was similar for both this compound and MPA, suggesting a comparable in vitro binding specificity profile that is less specific than that of endogenous progesterone. nih.gov
| Compound | Receptor Target | Relative Binding Affinity Rank | Key Finding |
|---|---|---|---|
| This compound | Progesterone Receptor (PR) | 3 | High affinity, but lower than MPA and ORG 2058. |
| This compound | Glucocorticoid Receptor (GR) | 4 | High affinity, but lower than dexamethasone, cortisol, and MPA. |
| Medroxyprogesterone acetate (MPA) | Progesterone Receptor (PR) | 1 (tied) | Very high affinity, approximately 10-fold higher than this compound. |
| Medroxyprogesterone acetate (MPA) | Glucocorticoid Receptor (GR) | 3 | High affinity, higher than this compound. |
| Progesterone (Endogenous) | Progesterone Receptor (PR) | 4 | Lower affinity for the PR than synthetic progestins like MPA and this compound. |
| Progesterone (Endogenous) | Glucocorticoid Receptor (GR) | 5 | Considerably lower affinity for the GR compared to synthetic progestins. |
Advanced Imaging and Histopathological Analysis of Tissues
Histopathological analysis involves the microscopic examination of tissue to study the manifestations of disease or the effects of a chemical substance. Studies in beagle dogs have provided detailed insights into the tissue-level changes induced by the long-term administration of this compound. nih.gov
In these studies, ovariohysterectomized dogs were treated with this compound, and tissue samples from various organs were compared to those from untreated control animals. The key findings include:
Adrenal Cortex: this compound treatment resulted in atrophy of the adrenal cortex. The combined thickness of the zona fasciculata and zona reticularis was significantly reduced compared to control animals. nih.gov
Mammary Glands: In this compound-treated dogs, the mammary glands showed well-developed alveoli and normal ducts. However, these were often adjacent to areas of hyperplastic ductular epithelium. A high incidence of benign mammary tumors, ranging from simple adenomas to complex and mixed tumors, was observed in the treated group, whereas no tumors were found in the controls. nih.gov This progestin-induced local synthesis of growth hormone in mammary epithelial cells has been suggested as a pathogenic mechanism for the development of feline mammary fibroepithelial hyperplasia. researchgate.net
Liver: Steroid-induced hepatopathy was observed in a subset of dogs treated with this compound. nih.gov
Pancreas: After a second series of progestin administrations, vacuolation of the cells of the islets of Langerhans and the epithelium of the intercalated ducts was noted in some animals. nih.gov
No significant abnormalities were reported in the spleen, lung, brain, or pituitary gland. nih.gov These findings highlight the multi-organ effects of this compound and demonstrate the power of histopathology in characterizing the physiological impact of synthetic steroids.
Metabolomics Approaches to Characterize Endogenous Steroid Biosynthesis Modulation
Despite the utility of metabolomics in studying the global effects of xenobiotics on endogenous metabolic pathways, a thorough search of scientific literature did not yield studies that have specifically applied metabolomics approaches to characterize the modulation of endogenous steroid biosynthesis by this compound.
Isotopic Labeling Metabolomics for Pathway Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through complex biochemical pathways. However, there is no available research in the scientific literature that has utilized isotopic labeling to specifically trace metabolic pathways modulated by this compound.
Quantitative Studies of Metabolic Pathway Activities (Single-Cell Level)
Single-cell metabolic analysis is an emerging field that allows for the quantification of metabolic activities within individual cells, revealing cellular heterogeneity. Given the advanced and recent nature of this technology, no studies have been published that apply quantitative single-cell level analysis to investigate the effects of this compound on metabolic pathway activities.
Genetically Engineered Animal Models for this compound Research
Genetically engineered animal models are indispensable tools for dissecting the complex in vivo mechanisms of progestogens like this compound. These models allow for precise manipulation of the genetic landscape to understand the specific roles of receptors, signaling pathways, and metabolic enzymes in mediating the physiological and pharmacological effects of synthetic progestins.
Transgenic Mouse Models for Steroid Receptor Signaling
The biological effects of this compound are primarily mediated through its interaction with the progesterone receptor (PR). wikipedia.org Transgenic mouse models have been pivotal in elucidating the function of PR in various target tissues. These models typically involve the targeted deletion (knockout) or overexpression of the progesterone receptor gene.
One of the foundational models in this area of research is the progesterone receptor knockout (PRKO) mouse. Studies on PRKO mice have unequivocally demonstrated the essential role of PR-mediated signaling in the female reproductive tract and mammary gland. bioscientifica.com By administering this compound to these animals, researchers can distinguish PR-mediated effects from potential off-target or non-receptor-mediated actions. For instance, if this compound fails to elicit a known progestogenic response in a PRKO mouse, it provides strong evidence that the response is dependent on the progesterone receptor.
Furthermore, sophisticated conditional knockout models have been developed. These models allow for the ablation of PR function in a specific type of tissue or at a particular developmental stage. bioscientifica.com This tissue-specific approach is crucial for understanding the diverse and sometimes contradictory roles of progestins in different parts of the body. For example, a uterine-specific PR knockout mouse could be used to study the direct effects of this compound on the mammary gland, without the confounding influence of its effects on the uterus.
The table below summarizes key transgenic mouse models relevant to steroid receptor signaling and their potential applications in this compound research.
| Model | Genetic Modification | Key Feature | Relevance to this compound Research |
| PRKO Mouse | Global deletion of the progesterone receptor gene | Lacks functional progesterone receptors in all tissues. | To confirm that the effects of this compound are mediated through the progesterone receptor. |
| Conditional PR Knockout Mouse | Deletion of the progesterone receptor gene in specific tissues (e.g., uterus, mammary gland). | Allows for the study of tissue-specific effects of progestins. | To investigate the direct actions of this compound on individual target organs. |
| PR Overexpression Mouse | Increased expression of the progesterone receptor gene. | Sensitizes tissues to the effects of progestins. | To study the consequences of excessive progestogenic stimulation by compounds like this compound. |
These transgenic models are powerful tools for dissecting the intricate signaling pathways activated by this compound in vivo. They provide a level of specificity that is unattainable in conventional animal studies.
Knockdown and Overexpression of Metabolic Enzymes in Tissue-Specific Manners
The metabolism of steroid hormones can significantly influence their activity, bioavailability, and potential for adverse effects. The tissue-specific expression of metabolic enzymes is a key determinant of the local concentration of an active hormone. Genetically engineered models that involve the knockdown or overexpression of specific metabolic enzymes in a tissue-specific manner are therefore highly valuable for studying the pharmacology of this compound.
While specific studies focusing on the knockdown or overexpression of enzymes involved in this compound metabolism are not extensively documented in publicly available literature, the principles of this methodology are well-established in steroid hormone research. The liver is a primary site of steroid metabolism, involving a variety of cytochrome P450 enzymes and other transferases. jackwestin.comendocrinology.org Creating a mouse model with a liver-specific knockdown of an enzyme suspected to be involved in this compound's breakdown would allow researchers to study how this affects the compound's systemic clearance and the exposure of peripheral tissues to the active drug.
Conversely, overexpressing a particular metabolic enzyme in a target tissue, such as the endometrium, could reveal its role in locally inactivating this compound, thereby modulating its effects on that tissue. This approach can help to explain differences in tissue sensitivity to this compound.
The following table outlines hypothetical genetically engineered models for studying this compound metabolism.
| Model | Genetic Modification | Target Tissue | Potential Research Application for this compound |
| Enzyme Knockdown Model | Decreased expression of a specific metabolizing enzyme (e.g., a cytochrome P450). | Liver | To determine the role of that enzyme in the systemic clearance of this compound and to study the effects of increased systemic exposure. |
| Enzyme Overexpression Model | Increased expression of a specific metabolizing enzyme. | Endometrium | To investigate the local inactivation of this compound within the uterus and its impact on endometrial response. |
These models would provide critical insights into the pharmacokinetics of this compound and the mechanisms that regulate its tissue-specific actions.
In Vitro and Ex Vivo Organ Culture Systems
In vitro and ex vivo organ culture systems offer a valuable bridge between cell culture studies and in vivo animal models. These systems allow for the study of intact tissue architecture and the complex interplay between different cell types in a controlled environment, free from systemic hormonal and metabolic influences. oatext.com
In the context of this compound research, organ culture systems can be used to directly assess the compound's effects on target tissues such as the endometrium, mammary gland, or ovary. For example, endometrial explants can be cultured in the presence of varying concentrations of this compound to study its direct impact on cell proliferation, differentiation, and gene expression. oup.com This approach allows for a detailed examination of the molecular and cellular changes induced by this compound in a setting that closely mimics the in vivo tissue environment.
Ex vivo organ culture can also be used to compare the effects of this compound with those of endogenous progesterone and other synthetic progestins. Such studies can help to elucidate the unique pharmacological properties of this compound. For instance, researchers could compare the gene expression profiles of ovarian tissue cultures treated with this compound versus medroxyprogesterone acetate to identify differences in their molecular actions.
The table below summarizes the applications of organ culture systems in this compound research.
| Culture System | Tissue Source | Key Advantage | Research Application for this compound |
| In Vitro Organ Culture | Endometrium | Allows for the study of direct hormonal effects on tissue architecture and function in a controlled environment. | To analyze the direct effects of this compound on endometrial cell proliferation, differentiation, and gene expression. |
| Ex Vivo Organ Culture | Mammary Gland | Preserves the complex interactions between different cell types within the tissue. | To investigate the direct impact of this compound on mammary epithelial and stromal cells. |
| Organoid Culture | Endometrial Epithelial Cells | A 3D culture system that mimics the in vivo organ. | To study the specific effects of this compound on the progesterone receptor cistrome and transcriptome in endometrial epithelial cells. nih.gov |
Analytical and Bioanalytical Methodologies for Proligestone Research
Chromatographic Techniques (e.g., LC-MS, UPLC-MS/MS) for Compound and Metabolite Quantification
Chromatographic methods, particularly when coupled with mass spectrometry, offer unparalleled specificity and sensitivity for the quantification of proligestone and its metabolites in various biological matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful separation techniques that are often paired with tandem mass spectrometry (MS/MS) for definitive analysis. chemyx.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of steroid hormones. researchgate.net This technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.com The process involves separating the components of a sample in the LC system, followed by ionization and detection in the mass spectrometer, which measures the mass-to-charge ratio of the ions. chemyx.com This allows for the precise identification and quantification of specific compounds, even at very low concentrations. nih.govresearchgate.net
For instance, a sensitive LC-MS/MS method was developed for the determination of progesterone (B1679170) in human plasma, which can be adapted for this compound analysis. eurofins.com This method utilized an API 4000 LC-MS/MS system with electrospray ionization (ESI) and multiple reaction monitoring (MRM) of positive ions. eurofins.com The validation of such methods typically includes assessing linearity, accuracy, precision, and robustness to ensure reliable results. eurofins.com Similarly, UPLC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple progestogens and estrogens in human serum, demonstrating the versatility of this platform. nih.gov These methods are designed to overcome challenges like ionization interference and matrix effects, ensuring high sensitivity and long-term assay reproducibility. nih.gov
The table below summarizes key parameters from representative LC-MS/MS and UPLC-MS/MS methods for the analysis of related steroid hormones, which are indicative of the performance achievable for this compound analysis.
| Parameter | LC-MS/MS for Progesterone eurofins.com | UPLC-MS/MS for Multiple Steroids nih.gov |
| Instrumentation | API 4000 LC-MS/MS | Waters Xevo TQ-S with UPLC |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI) |
| Linear Range | 500 pg/mL - 1000 ng/mL | 25 - 50,000 pg/mL (Progestogens) |
| Lower Limit of Quantitation (LLOQ) | Not specified | 25 pg/mL (Progestogens) |
| Precision (CV%) | ≤ 15.24% | Not specified |
| Accuracy (% Nominal) | Within ± 9.95% | Not specified |
Immunoassays (e.g., Enzyme-Immunoassays) for Hormonal Profiling
Immunoassays are widely used for the hormonal profiling of progestogens and their metabolites due to their high throughput and cost-effectiveness. rhinoresourcecenter.com Enzyme-immunoassays (EIAs) are a common format for these tests. vin.com EIAs utilize the specific binding between an antibody and its target antigen (in this case, this compound or its metabolites) to quantify the amount of the hormone present in a sample. windows.netarborassays.com
In a typical competitive EIA, a known amount of enzyme-labeled hormone competes with the unlabeled hormone in the sample for a limited number of antibody binding sites. windows.netarborassays.com The amount of enzyme activity is inversely proportional to the concentration of the hormone in the sample. arborassays.com These assays can be designed to be highly specific for a single compound or to have broad cross-reactivity to detect a range of related metabolites. rhinoresourcecenter.comavivasysbio.com
For example, an enzyme-immunoassay was employed to quantify serum concentrations of oestradiol-17β and progesterone in cats treated with this compound to investigate its effect on ovarian steroid secretion. vin.com This study demonstrated the utility of EIAs in monitoring the hormonal changes induced by this compound administration. vin.com Furthermore, EIAs have been developed for the measurement of progesterone metabolites in various sample types, including feces and urine, which is particularly useful for non-invasive monitoring in wildlife and zoo animals. windows.netarborassays.comavivasysbio.com These assays often use polyclonal or monoclonal antibodies with broad cross-reactivity to detect a variety of progestogen metabolites. rhinoresourcecenter.comwindows.net
The following table outlines the key features of a representative enzyme-immunoassay for progesterone metabolites, which could be adapted for this compound research.
| Feature | DetectX® Progesterone Metabolite Immunoassay Kit windows.netavivasysbio.com |
| Assay Type | Competitive Enzyme-Immunoassay (EIA) |
| Sample Types | Extracted dried fecal samples and urine |
| Detection Principle | Colorimetric, measured at 450 nm |
| Key Components | Progesterone standard, progesterone-peroxidase conjugate, polyclonal antibody to progesterone metabolites |
| Application | Quantitative measurement of progesterone metabolites for reproductive cycle monitoring |
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of new or modified steroid compounds, including derivatives of this compound. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) techniques, is a powerful tool for determining the complete chemical structure of a molecule. mdpi.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. mdpi.comnih.gov Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. mdpi.comtandfonline.com Ultraviolet-Visible (UV-Vis) spectroscopy can also provide structural information, particularly for compounds with chromophores like α,β-unsaturated ketones, which are common in steroids. tandfonline.com
The synthesis of this compound itself involves the creation of derivatives from a starting steroid material. For example, this compound is synthesized from 14α-hydroxyandrostendione. The structural confirmation of such synthetic products and any subsequent metabolites or derivatives would heavily rely on these spectroscopic methods. mdpi.comnih.gov Research on other steroids has demonstrated the power of combining these techniques to characterize novel structures. For instance, the structures of new steroids isolated from marine organisms have been determined through extensive analysis of their NMR, MS, IR, and UV spectra. mdpi.com Similarly, the structures of testosterone (B1683101) derivatives and their epimers have been characterized using a combination of NMR, X-ray crystallography, and mass spectrometry. nih.govtandfonline.com
The table below lists the primary spectroscopic techniques and the type of structural information they provide, which are crucial for the analysis of this compound derivatives.
| Spectroscopic Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity of atoms (¹H, ¹³C), spatial relationships between atoms (2D NMR), and stereochemistry. mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and elemental composition of the molecule and its fragments. mdpi.comnih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., carbonyls, hydroxyls). mdpi.comtandfonline.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems and chromophores within the molecule. tandfonline.com |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov |
Ethical Considerations in Proligestone Animal Research
Minimizing Animal Use and Refining Experimental Procedures
Central to the ethical conduct of animal research is the principle of the "Three Rs": Replacement, Reduction, and Refinement. plos.orgnih.govrockstepsolutions.com This framework provides a strategy for researchers to design and conduct experiments in a humane manner. nih.gov
Reduction focuses on using the minimum number of animals necessary to obtain scientifically valid data. rockstepsolutions.com This can be achieved through careful experimental design, such as conducting power analyses to determine appropriate sample sizes, using animals as their own controls where feasible, and sharing tissues among investigators to maximize the data obtained from each animal. rockstepsolutions.com In the context of proligestone research, this means designing studies to assess its effects on reproductive control with the smallest possible cohorts of animals while still ensuring statistical significance.
Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.govreprefred.eu This includes the use of appropriate anesthesia and analgesia, employing less invasive techniques, and providing environmental enrichment to promote natural behaviors. rockstepsolutions.comreprefred.eu For this compound studies, refinement could involve optimizing administration techniques to reduce stress and monitoring animals closely for any adverse effects. Training of personnel in the humane handling and care of the specific species being studied is also a critical component of refinement. nih.govnih.gov The goal is to enhance animal well-being throughout the research process, from housing and handling to the experimental procedures themselves. nih.gov
Replacement encourages the use of non-animal methods whenever possible. nih.gov This could involve in vitro studies using cell cultures, computer modeling, or other advanced technologies that can simulate biological processes. nih.govroche.com For instance, the development of cell-based screening assays, like the E-Morph Assay, can help identify substances with estrogenic effects, potentially reducing the need for initial animal testing for compounds like this compound. bf3r.de While complete replacement of animal models is not always feasible, especially for understanding complex physiological interactions within a whole organism, the development and validation of these "New Approach Methodologies" (NAMs) are a key focus in reducing reliance on animal testing. nih.gov
Recent initiatives, such as those announced by the National Institutes of Health (NIH) and the U.S. Food and Drug Administration (FDA), aim to prioritize human-based research technologies and reduce the use of animals in funded research. awionline.orgnih.gov These efforts include the development of "organ-on-a-chip" models and the use of artificial intelligence to create virtual control groups, which could significantly decrease the number of animals used in safety and efficacy studies. roche.comprbb.org
Welfare Considerations in Reproductive Control Studies
Studies involving reproductive control agents like this compound require specific attention to animal welfare due to the direct manipulation of the endocrine system and reproductive cycles. This compound, a synthetic progestogen, acts by suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. vin.comnih.gov This action effectively prevents estrus and ovulation. vin.comnih.gov
The high fertility rate in species like cats necessitates methods for reproductive control, not only for pet owners and breeders but also for managing feral populations. nih.gov Progestins have been a tool for this purpose, but their use must be carefully managed to avoid negative health consequences. nih.govnih.gov Historical misuse of high doses of some progestins has led to a reputation for serious side effects. nih.gov However, research suggests that when used at appropriate, lower dosages, these compounds can be a safer option for temporary or reversible contraception. nih.gov
The choice of animal model itself is an ethical consideration. The species selected should be the most appropriate for the research question being posed. nih.gov In the case of this compound, which is marketed for veterinary use in cats and dogs, studies are often conducted on these target species. vin.comnih.gov
The following table summarizes key findings from various studies on progestins used for reproductive control in felines, highlighting the importance of dose and compound selection in ensuring animal welfare.
| Compound | Study Details | Key Findings on Efficacy and Welfare | Citation |
| This compound (PRG) | Comparison of 30 mg/kg PRG with 25 mg/cat megestrol (B1676162) acetate (B1210297) (MA) in 30 queens. | PRG showed a longer duration of efficacy (approx. 8 months) compared to MA (3-5 months). | nih.gov |
| Megestrol Acetate (MA) | Review of various dosing regimens. | Low dosages (0.625 mg/kg/week) are considered relatively safe, while higher dosages increase the risk of adverse reactions. | nih.gov |
| Medroxyprogesterone (B1676146) Acetate (MPA) | Review of historical and current use. | Early studies showed that a low oral dose (0.01 mg/kg daily) was effective and safe for estrus suppression, but much higher doses have often been used. | nih.gov |
| Levonorgestrel (LEV) | 12-month study using subdermal implants (16-36 mg) in queens. | Suppressed reproductive activity without significant side effects on mammary glands, body weight, or metabolism. | nih.gov |
| Altrenogest (ALG) | Study using oral doses of 0.044, 0.088, and 0.352 mg/kg for 38 days in queens. | All doses were effective in suppressing heat with no reported side effects. | nih.gov |
Ultimately, the ethical use of this compound in animal research necessitates a continuous effort to justify the research, minimize animal use, refine procedures to enhance welfare, and actively seek and implement alternatives wherever possible. nih.gov
Future Directions in Proligestone Research
Exploration of Novel Proligestone Derivatives for Targeted Pharmacological Profiles
The future of progestin-based therapeutics lies in the development of compounds with enhanced specificity and safety. Research is increasingly focused on creating novel derivatives of this compound to achieve more targeted pharmacological profiles. The goal is to engineer molecules that maximize therapeutic efficacy while minimizing off-target effects.
Scientific exploration in this area involves the chemical and enzymatic modification of the fundamental steroid structure. Chemoenzymatic strategies, which leverage the power of both biological catalysts and chemical synthesis, are proving instrumental. biorxiv.org For instance, the introduction of a hydroxyl group at the C14 position of the steroid backbone is a key step in synthesizing this compound precursors. biorxiv.orgresearchgate.net Research into enzymes like C14α-hydroxylases (CYP14A) allows for the specific and efficient creation of these C14α-OH steroid intermediates, which can then be further modified. biorxiv.org By altering functional groups at various positions on the steroid molecule, researchers can fine-tune properties such as receptor binding affinity, metabolic stability, and tissue selectivity.
Another avenue of investigation is the creation of bihormonal formulations. Studies have shown that combining this compound with an estrogen can significantly increase contraceptive efficacy, allowing for a reduction in the effective dose of the progestin. This approach exemplifies the move towards creating targeted profiles that enhance safety by lowering the required therapeutic dose. The ultimate aim is to develop derivatives that possess high affinity for the progesterone (B1679170) receptor (PR) but have even lower cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR), further improving the safety profile compared to older progestins.
| Pharmacological Parameter | Current Profile of this compound | Future Research Goal for Derivatives |
|---|---|---|
| Receptor Specificity | Acts as a selective agonist of the progesterone receptor (PR) with minimal glucocorticoid receptor (GR) affinity. | Enhance PR selectivity and eliminate any residual GR cross-reactivity to further reduce potential side effects. |
| Therapeutic Efficacy | Effective for estrus suppression. | Increase potency to allow for lower dosages, potentially through bihormonal formulations (e.g., with estrogen). |
| Metabolic Profile | Metabolized by cytochrome P450 enzymes. | Modify structure to control the rate of metabolism, allowing for more predictable and sustained duration of action. |
| Safety Profile | Considered safer than first-generation progestogens like medroxyprogesterone (B1676146) acetate (B1210297). msd-animal-health.co.in | Develop derivatives with no impact on glucose metabolism or adrenal function. nih.gov |
Gene Silencing and Immunocontraception Approaches in Reproductive Control Research
Beyond the modification of existing hormonal compounds, a significant future direction in reproductive control involves pioneering biotechnological approaches that offer non-hormonal methods of sterilization. Gene silencing and immunocontraception represent two such cutting-edge fields that are being explored as alternatives to pharmacological interventions like this compound.
Immunocontraception utilizes the body's own immune system to prevent pregnancy. npaa.in This is achieved by vaccinating an animal against a key protein or hormone essential for reproduction. nih.govresearchgate.net Two of the most extensively studied targets are Gonadotropin-Releasing Hormone (GnRH) and Porcine Zona Pellucida (PZP) proteins. nih.govresearchgate.net
GnRH Vaccines: These vaccines induce the production of antibodies that neutralize GnRH, the hormone that controls the release of pituitary hormones responsible for gonadal function. npaa.innih.gov This effectively shuts down the reproductive axis.
PZP Vaccines: The zona pellucida is a protein layer surrounding the oocyte that is critical for sperm binding. Vaccines using PZP cause the female to produce antibodies that block this binding, thereby preventing fertilization. researchgate.net These contraceptive vaccines have been successfully used for fertility control in a variety of wild, zoo, and domestic animal populations. nih.govresearchgate.netbohrium.com
Gene Silencing offers another sophisticated, non-hormonal approach to induce sterility. This technology, often using RNA interference (RNAi), works by selectively suppressing the expression of a specific gene that is essential for fertility. nih.govnih.gov For this method to be successful, several conditions must be met: the target gene must be critical for reproduction, the silencing method must be highly specific to avoid off-target effects, the delivery must be minimally invasive, and the effect should be long-lasting or permanent. nih.govnih.gov Recent research has focused on targeting genes like Kiss1, which is required for normal fertility, using viral vectors to deliver the silencing molecules to the hypothalamus. nih.gov A major breakthrough was reported in 2023, where a single injection using a gene therapy vector to express anti-Müllerian hormone (AMH) was shown to inactivate ovarian follicles and induce long-term sterility in female cats. acc-d.org
| Feature | This compound (Progestin) | Immunocontraception | Gene Silencing |
|---|---|---|---|
| Mechanism of Action | Hormonal; acts as a progesterone receptor agonist to suppress the estrous cycle. | Immunological; induces antibodies against key reproductive proteins (e.g., ZP) or hormones (e.g., GnRH). nih.govresearchgate.net | Genetic; suppresses expression of genes essential for fertility (e.g., Kiss1, or delivery of sterilizing genes like AMH). nih.govacc-d.org |
| Hormonal Basis | Directly hormonal. | Indirectly hormonal (GnRH vaccines) or non-hormonal (ZP vaccines). npaa.in | Non-hormonal. nih.gov |
| Reversibility | Reversible. | Generally reversible, but duration can be long and variable. researchgate.net | Potentially permanent with a single treatment. nih.govacc-d.org |
| Primary Application | Temporary or long-term estrus control in individual domestic animals. wikipedia.org | Population control in wildlife, zoo animals, and feral populations. nih.govscilit.com | Potential for permanent, non-surgical sterilization of feral and domestic animals. nih.gov |
Investigation of this compound's Broader Steroidogenic Modulation Capacity
While this compound is known for its primary action as a progesterone receptor agonist, future research is aimed at better understanding its broader capacity to modulate steroidogenesis—the metabolic pathway that produces steroid hormones. Synthetic progestins can sometimes interact with other parts of the endocrine system, and a full characterization of these effects is crucial for a complete pharmacological profile.
Studies have indicated that the administration of progestins, including this compound, can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov This axis is the central regulator of the body's response to stress and controls the production of corticosteroids, such as cortisol. In studies involving dogs, this compound treatment was found to decrease basal plasma concentrations of cortisol and suppress the increase of adrenocorticotrophic hormone (ACTH) following stimulation. nih.gov Histological examinations of animals treated with progestins have revealed atrophy of specific zones within the adrenal cortex, further indicating a direct or indirect effect on adrenal steroid production. nih.govresearchgate.net
In cats, comparative studies have shown that this compound reduces basal cortisol concentrations and, in some individuals, leads to persistent suppression of post-ACTH cortisol levels, demonstrating a glucocorticoid-like effect. nih.gov The mechanism for this is thought to involve the progestin binding to glucocorticoid receptors, which has been observed with other synthetic progestins. avma.org While this compound is designed for minimal GR affinity, its suppressive effects on the HPA axis suggest some level of interaction that warrants deeper investigation. nih.gov Understanding the full extent of this steroidogenic modulation is key to refining future derivatives and ensuring the highest degree of safety in clinical use.
| Parameter | Observed Effect of this compound | Implication | Supporting Evidence |
|---|---|---|---|
| Basal Cortisol Levels | Significantly decreased in dogs and cats. | Indicates suppression of adrenal cortex function. | nih.govnih.gov |
| Stimulated Cortisol Response (Post-ACTH) | Suppressed or lower response in dogs and some cats. | Suggests a glucocorticoid-like activity or interference with adrenal responsiveness. | nih.govnih.gov |
| Adrenal Gland Morphology | Associated with atrophy of the adrenal cortex (zona fasciculata and reticularis) in dogs after treatment. | Physical evidence of long-term suppression of adrenocortical steroidogenesis. | nih.govresearchgate.net |
| ACTH Response (Post-CRH) | Suppressed in dogs. | Suggests the feedback mechanism may be affected at the level of the pituitary. | nih.gov |
Development of Advanced In Silico Models for Progestogen Activity Prediction
The development and screening of new drug candidates, including novel progestogen derivatives, is a time-consuming and expensive process. A major future direction in pharmaceutical research is the increasing use of advanced in silico models—sophisticated computer simulations—to predict the biological activity of chemical compounds before they are ever synthesized in a lab. frontiersin.orgresearchgate.net
These computational approaches include a range of techniques:
Quantitative Structure-Activity Relationship (QSAR): These models use statistical methods to correlate the chemical structure of molecules with their known biological activity, allowing for the prediction of activity for new, untested structures. frontiersin.org
Molecular Docking: This technique simulates the interaction between a potential drug molecule and its target protein (e.g., the progesterone receptor). researchgate.netnih.gov It predicts how strongly the molecule will bind and can provide insights into the specific interactions that stabilize the complex.
Machine Learning and Deep Learning: More advanced models use algorithms, including deep learning, to analyze vast datasets of chemical and biological information to build highly predictive models of a compound's effects, such as whether it will act as a receptor agonist or antagonist. frontiersin.org
In the context of progestogen research, these models are being developed to screen large chemical libraries for compounds that can bind to and modulate the progesterone receptor. researchgate.net For example, recent studies have used molecular dynamics simulations to gain insight into how potential inhibitors bind to the PR. researchgate.net Other research has focused on developing dynamic computer models that can simulate the complex cellular changes that occur in response to progesterone, such as the shifting ratio of progesterone receptor isoforms. plos.org This allows for the virtual testing of how different compounds might affect these cellular processes. plos.org The continued refinement of these in silico tools will accelerate the discovery of new progestogens with improved properties and provide a more profound understanding of their molecular mechanisms.
| Model Type | Purpose | Application in Progestogen Research |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure. | Screening new chemical entities for potential progestogenic or anti-progestogenic effects. frontiersin.org |
| Molecular Docking | Simulates the binding of a ligand to a receptor. | Predicting the binding affinity of novel this compound derivatives to the progesterone receptor. researchgate.netnih.gov |
| Molecular Dynamics Simulation | Simulates the movement and conformational changes of proteins and ligands over time. | Assessing the stability of the ligand-receptor complex and understanding dynamic interactions. researchgate.net |
| Deep Learning / Machine Learning | Builds predictive models from large datasets. | Developing high-performance models to classify compounds as progesterone receptor agonists or antagonists. frontiersin.org |
| Dynamic Systems Modeling | Simulates complex biological processes and cellular pathways. | Modeling the effects of progestins on cellular events, such as changes in progesterone receptor isoform ratios. plos.org |
Q & A
Q. What experimental models are recommended for studying Proligestone’s metabolic pathways in steroid biomanufacturing?
this compound’s metabolic pathways can be investigated using Mycobacteria cell factories, which enable enzyme-driven transformations (e.g., CYP2A1, CYP4A21) of precursor compounds like hydrocortisone and megestrol. In vitro models with isolated enzymes or cell cultures are standard for tracking metabolite formation (e.g., 6β-hydroxycortisone). Researchers should use isotopic labeling or LC-MS to trace intermediate products and validate pathway accuracy .
Q. What toxicological parameters are critical in preclinical safety assessments of this compound?
Key parameters include carcinogenicity (limited evidence in animal models), reproductive toxicity (species-specific NOAEL/LOAEL values), and organ-specific effects (adrenal glands, ovaries, uterus). Subcutaneous exposure studies in rats (NOAEL: 10 mg/kg) and rabbits (LOAEL: 10 mg/kg) are standard. Use histopathology, hormonal assays, and longitudinal monitoring to evaluate endpoints like fetal loss or organ damage .
Q. How should researchers design ecotoxicology studies for this compound?
Standard assessments include acute toxicity tests on aquatic species (e.g., fish, Daphnia) and algae, using OECD guidelines. This compound’s water solubility (1.035 g/cm³) requires testing at environmentally relevant concentrations. Note that while it shows toxicity at high doses (>100 mg/L), its low persistence in water may necessitate biodegradation studies .
Advanced Research Questions
Q. How can contradictions in this compound’s reproductive toxicity data between rats and rabbits be resolved?
Species-specific differences in progesterone receptor binding affinity and metabolic clearance rates may explain divergent outcomes. To resolve contradictions, researchers should:
- Compare pharmacokinetic profiles (e.g., half-life, bioavailability) across species.
- Use dose-response studies with staggered exposure windows (e.g., pre-implantation vs. post-implantation phases).
- Apply mechanistic models (e.g., in silico docking) to assess receptor interactions .
Q. What methodological gaps exist in long-term carcinogenicity studies of this compound?
Current data lack chronic exposure models (>2 years) and dose-ranging protocols. Researchers should:
- Use transgenic rodent models (e.g., Tg.rasH2) to accelerate tumorigenesis detection.
- Incorporate biomarkers like oxidative stress markers (e.g., 8-OHdG) to assess DNA damage.
- Stratify data by sex and hormonal status, as adrenal toxicity may confound results .
Q. How do enzymatic differences between species affect extrapolation of this compound metabolism to humans?
CYP enzyme polymorphisms (e.g., CYP3A4 in humans vs. CYP2A1 in rodents) limit direct extrapolation. Solutions include:
- Humanized liver mouse models to simulate CYP activity.
- Microphysiological systems (e.g., liver-on-a-chip) to compare metabolite profiles.
- Population pharmacokinetic modeling to account for genetic variability .
Q. What strategies mitigate confounding variables in veterinary studies of this compound-induced side effects (e.g., calcinosis circumscripta)?
Q. How can researchers address conflicting ecotoxicity data between laboratory and field conditions?
Discrepancies arise from bioavailability differences (e.g., sediment binding in natural water). Mitigation strategies:
- Conduct microcosm/mesocosm studies to simulate real-world conditions.
- Measure bioaccumulation factors in benthic organisms.
- Use probabilistic risk assessment models to account for environmental variability .
Methodological Frameworks
Q. What statistical tools are optimal for analyzing this compound’s dose-response relationships?
Q. How should researchers validate this compound’s metabolic pathways in novel biomanufacturing systems?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
